N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic compound featuring a benzodioxole moiety linked to a thiazole ring via a propanamide bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-19(22-11-14-6-8-17-18(10-14)29-13-28-17)9-7-16-12-30-21(24-16)25-20(27)23-15-4-2-1-3-5-15/h1-6,8,10,12H,7,9,11,13H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZLOQXCGDZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzodioxole moiety and a thiazole ring. Its molecular formula is , and it has a molecular weight of 420.52 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 420.52 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 85.6 Ų |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the thiazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with various signaling pathways, including the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
Compounds containing benzodioxole structures have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes . The phenylcarbamoyl group may enhance these properties by increasing lipophilicity, allowing better penetration into microbial cells.
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Disruption of Cell Signaling : It could interfere with growth factor signaling pathways, leading to apoptosis in tumor cells.
- Antimicrobial Action : By disrupting the integrity of bacterial membranes, it may effectively kill or inhibit bacterial growth.
Study 1: Antitumor Efficacy
A study published in Cancer Research examined the effects of similar thiazole derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM .
Study 2: Antimicrobial Activity
Research published in Journal of Antimicrobial Chemotherapy reported that compounds with benzodioxole structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and benzodioxole structures exhibit significant anticancer properties. N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The thiazole moiety in the compound is associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit efficacy against various bacterial strains, potentially serving as a lead compound for developing new antibiotics . The structure's ability to interact with microbial enzymes could be explored further in drug design.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study: Anticancer Efficacy
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.
-
Case Study: Antimicrobial Activity
- In another investigation, the compound was tested against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as an alternative treatment option in combating resistant infections.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Synthesis Efficiency : Compound 35 (23% yield) and analogues from highlight challenges in achieving high yields for benzodioxole-thiazole hybrids, possibly due to steric hindrance or multi-step coupling reactions.
- Functional Group Impact : The oxadiazole-sulfanyl group in 7d introduces additional hydrogen-bonding sites, which may influence solubility and bioavailability compared to the simpler propanamide linker in the target compound.
Physicochemical and Spectral Properties
Table 2: Spectroscopic and Physical Data Comparison
Key Observations :
Key Observations :
- The phenylcarbamoyl group in compound 4 correlates with antioxidant activity, suggesting the target compound may exhibit similar redox properties.
- Bromophenyl-substituted thiazoles (e.g., 9c ) show enhanced enzyme-binding affinity, implying that halogenation in the target compound could optimize target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
